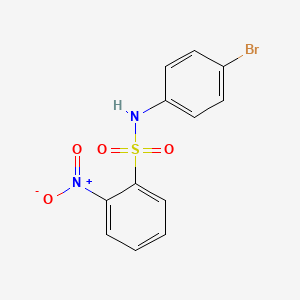![molecular formula C27H27ClN4O4S2 B11712338 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide](/img/structure/B11712338.png)
2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide is a complex organic compound that features a benzothiadiazole core, a sulfonamide group, and various substituents including a chloro group, a cyclohexyl group, and a phenoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide typically involves multiple steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiadiazole derivative with sulfonyl chlorides under basic conditions.
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the coupling of the sulfonamido-benzothiadiazole derivative with N-cyclohexyl-N-(2-phenoxyethyl)amine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic natural substrates, leading to competitive inhibition.
Material Science: In organic semiconductors, the compound can facilitate charge transport through its conjugated system, enhancing the performance of electronic devices.
類似化合物との比較
Similar Compounds
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexylbenzamide: Lacks the phenoxyethyl group, which may affect its solubility and bioactivity.
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-(2-phenoxyethyl)benzamide: Lacks the cyclohexyl group, potentially altering its steric properties and interactions with biological targets.
Uniqueness
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzothiadiazole core, sulfonamide group, chloro group, cyclohexyl group, and phenoxyethyl group makes it a versatile compound with diverse applications.
特性
分子式 |
C27H27ClN4O4S2 |
|---|---|
分子量 |
571.1 g/mol |
IUPAC名 |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C27H27ClN4O4S2/c28-19-14-15-23(31-38(34,35)25-13-7-12-24-26(25)30-37-29-24)22(18-19)27(33)32(20-8-3-1-4-9-20)16-17-36-21-10-5-2-6-11-21/h2,5-7,10-15,18,20,31H,1,3-4,8-9,16-17H2 |
InChIキー |
RNMGXXDOQHJJJN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(CCOC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=CC5=NSN=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


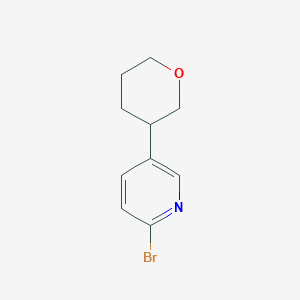
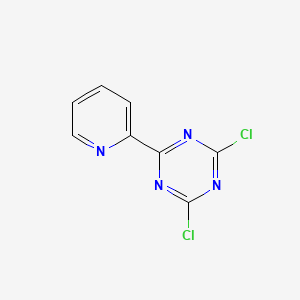
![4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11712267.png)
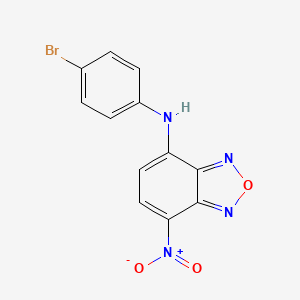
![N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride](/img/structure/B11712275.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712280.png)
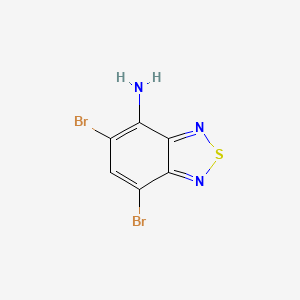

![Butyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11712305.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712312.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride](/img/structure/B11712318.png)
![3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B11712326.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11712339.png)
